(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
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Description
4-Methylphenyl 4,6-O-Benzylidene-2,3-di-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is an indispensable reagent in biomedicine . It plays a pivotal role in the development of groundbreaking pharmaceuticals, specifically designed to address distinctive maladies . By exploiting its potential as a catalyst in the amalgamation of unprecedented therapeutic modalities, it exhibits promising prospects in combating ailments .
Molecular Structure Analysis
The molecular formula of this compound is C36H38O7S . The IUPAC name is (4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .Physical and Chemical Properties Analysis
This compound appears as a white solid . It has a melting point of 127-129˚C . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol .Mechanism of Action
This compound exhibits remarkable antiviral and antimicrobial capabilities . Its exceptional ability to combat a wide range of viral and bacterial infections has been extensively studied . Of noteworthy significance is its efficacy in addressing drug-resistant strains, paving the way for potential breakthroughs against HIV, influenza, and tuberculosis .
Future Directions
Given its potential as a catalyst in the amalgamation of unprecedented therapeutic modalities, this compound exhibits promising prospects in combating ailments . Its efficacy in addressing drug-resistant strains paves the way for potential breakthroughs against HIV, influenza, and tuberculosis . Therefore, future research could focus on exploring these potentials further.
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31-,32+,33+,34-,35?,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDBBNGQIOPHS-ZFRXJSGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858082 |
Source
|
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293922-41-4 |
Source
|
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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